molecular formula C20H20N2O4 B6916325 N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide

Cat. No.: B6916325
M. Wt: 352.4 g/mol
InChI Key: QHWBRGOXUBPXHU-INIZCTEOSA-N
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Description

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline moiety, which is known for its diverse biological activities, and a hydroxyphenyl group, which contributes to its reactivity and potential therapeutic properties.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-12-16(9-13-5-7-17(24)8-6-13)21-19(25)11-15-10-14-3-1-2-4-18(14)22-20(15)26/h1-8,10,16,23-24H,9,11-12H2,(H,21,25)(H,22,26)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWBRGOXUBPXHU-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)NC(CC3=CC=C(C=C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the hydroxyphenyl group and the acetamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinoline ketones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive quinoline and hydroxyphenyl groups.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens, while the hydroxyphenyl group can modulate enzyme activity and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide is unique due to its combination of a quinoline core and a hydroxyphenyl group, which endows it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

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